molecular formula C9H8BrClO2S B2640529 2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride CAS No. 2006228-72-2

2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B2640529
CAS No.: 2006228-72-2
M. Wt: 295.58
InChI Key: CTZKOXRMLNWDEB-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H8BrClO2S. It is known for its unique chemical structure, which includes a cyclopropane ring attached to a bromophenyl group and a sulfonyl chloride group. This compound has gained attention in various fields of research due to its potential biological activities and applications in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 3-bromophenylcyclopropane with sulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl chloride group. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive sulfonyl chloride group .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride involves its reactivity with nucleophiles and its ability to participate in coupling reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In coupling reactions, the compound acts as an electrophile, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Bromophenyl)cyclopropane-1-sulfonyl chloride is unique due to the presence of both a bromophenyl group and a cyclopropane ring. This combination imparts distinct chemical reactivity and potential biological activities, making it valuable in various research applications .

Properties

IUPAC Name

2-(3-bromophenyl)cyclopropane-1-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2S/c10-7-3-1-2-6(4-7)8-5-9(8)14(11,12)13/h1-4,8-9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTZKOXRMLNWDEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1S(=O)(=O)Cl)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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